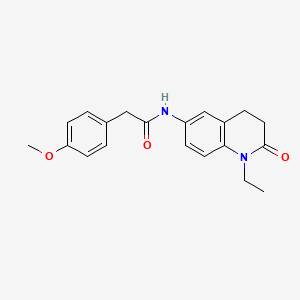

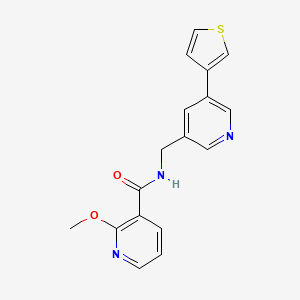

![molecular formula C13H11ClF3N3O2 B2445763 1-[3-cloro-5-(trifluorometil)-2-piridinil]-5-metil-1H-pirazol-4-carboxilato de etilo CAS No. 148837-76-7](/img/structure/B2445763.png)

1-[3-cloro-5-(trifluorometil)-2-piridinil]-5-metil-1H-pirazol-4-carboxilato de etilo

Descripción general

Descripción

Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11ClF3N3O2 and its molecular weight is 333.7. The purity is usually 95%.

BenchChem offers high-quality ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Protección de cultivos: Los derivados de trifluorometilpiridina (TFMP) juegan un papel crucial en la protección de los cultivos contra las plagas. El primer derivado de TFMP introducido en el mercado agroquímico fue fluazifop-butilo. Desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO. Estos compuestos ayudan a mejorar el rendimiento y la calidad de los cultivos al controlar las plagas de manera efectiva .

- Desarrollo de fármacos: Los compuestos que contienen TFMP han llamado la atención en la investigación farmacéutica. Sus propiedades fisicoquímicas únicas, influenciadas por el átomo de flúor y la parte piridina, contribuyen a sus actividades biológicas. Se ha concedido la aprobación para la comercialización de varios productos farmacéuticos que contienen la parte TFMP, y muchos candidatos se encuentran en ensayos clínicos .

- Químicos orgánicos fluorados: El 1-[3-cloro-5-(trifluorometil)piridin-2-il]-5-metil-1H-pirazol-4-carboxilato de etilo contribuye al desarrollo de químicos orgánicos fluorados. A medida que los compuestos que contienen flúor siguen encontrando aplicaciones, las propiedades únicas de este compuesto lo hacen valioso en diversos campos .

- Triazoles: Se ha explorado la síntesis regioselectiva de 5-trifluorometil 1,2,4-triazoles utilizando cloruros de hidrazonilo. Estos triazoles tienen aplicaciones potenciales en la ciencia de materiales y el descubrimiento de fármacos .

- Síntesis de intermedios: El 1-[3-cloro-5-(trifluorometil)piridin-2-il]-5-metil-1H-pirazol-4-carboxilato de etilo sirve como intermedio para la síntesis de otros compuestos valiosos. Por ejemplo, la 2-cloro-5-(trifluorometil)piridina (2,5-CTF) se puede obtener con buen rendimiento mediante una simple reacción de un solo paso .

Agroquímicos

Productos farmacéuticos

Materiales funcionales

Procesos industriales

En resumen, el grupo trifluorometil de este compuesto abre diversas vías para la investigación y las aplicaciones prácticas en agricultura, productos farmacéuticos y ciencia de materiales. Sus propiedades únicas siguen inspirando nuevos usos y descubrimientos . ¡Si necesita más detalles o tiene alguna otra pregunta, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Some compounds with similar structures are thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms . .

Biochemical Pathways

Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism .

Propiedades

IUPAC Name |

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3O2/c1-3-22-12(21)9-6-19-20(7(9)2)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUDCDUGYLDMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

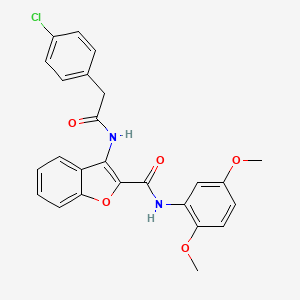

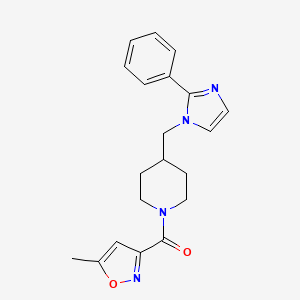

![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)

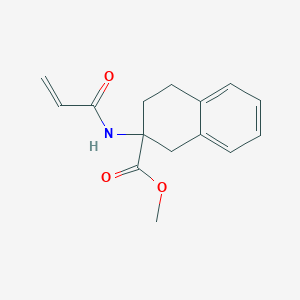

![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)

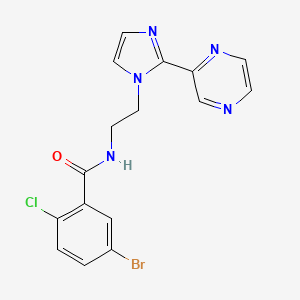

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2445685.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)

![1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2445698.png)

![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2445700.png)

![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)